(E)-Hex-2-enyl lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

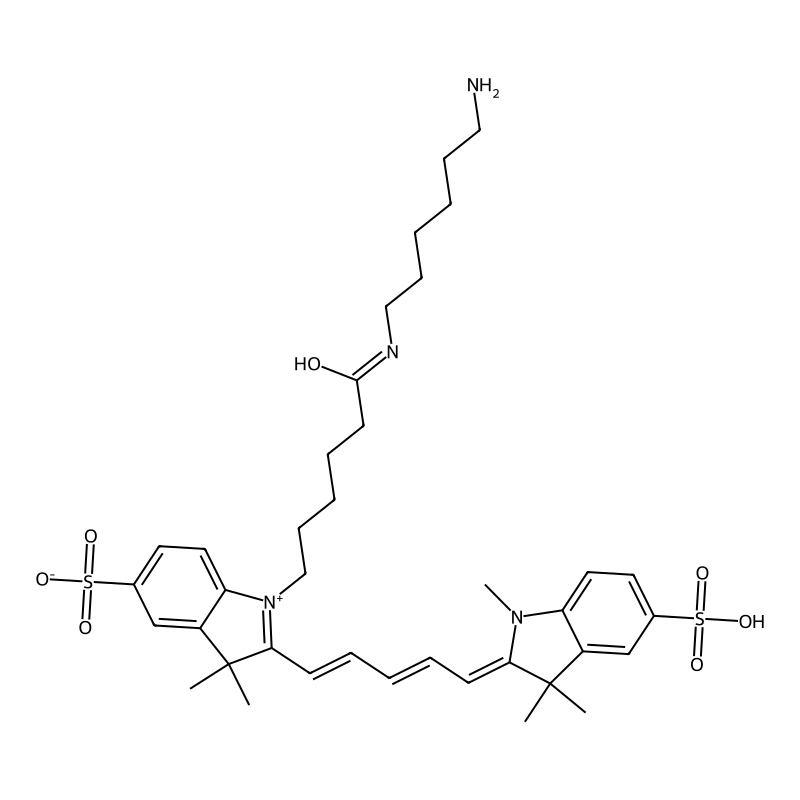

(E)-Hex-2-enyl lactate, also known as hex-2-enyl 2-hydroxypropanoate, is an organic compound characterized by the presence of a hexenyl group and a lactate moiety. Its molecular formula is , and it has a molecular weight of approximately 172.22 g/mol. This compound is notable for its unique structural configuration, which includes a double bond in the hexenyl chain, contributing to its distinct chemical properties and sensory characteristics.

- Oxidation: This compound can be oxidized to yield corresponding aldehydes or acids, such as trans-2-hexenal or trans-2-hexenoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form trans-2-hexenol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, allowing the lactate group to be replaced by various nucleophiles such as hydroxide ions or amines, resulting in different substituted lactates.

Research indicates that (E)-Hex-2-enyl lactate exhibits biological activity relevant to both plant biology and potential therapeutic applications. In plants, it acts as a volatile organic compound that influences plant-insect interactions and may play a role in plant defense mechanisms. Additionally, studies are investigating its antimicrobial and anti-inflammatory properties, suggesting potential uses in medicine .

The synthesis of (E)-Hex-2-enyl lactate typically involves the esterification of trans-2-hexenol with lactic acid. This reaction is generally facilitated by an acid catalyst, such as sulfuric acid, under reflux conditions to enhance the esterification process. In industrial settings, similar methods are employed but optimized for larger-scale production through continuous feeding of reactants into reactors while maintaining controlled temperature and pressure conditions.

(E)-Hex-2-enyl lactate has several applications across different industries:

- Flavor and Fragrance: It is utilized in the flavor and fragrance industry due to its fresh, green, and fruity aroma, making it suitable for perfumes, cosmetics, and food products.

- Organic Synthesis: The compound serves as a valuable building block in organic synthesis for creating more complex molecules with specific functional groups.

- Plant Biology Research: Its role as a volatile organic compound makes it significant in studies related to plant biology and ecology .

The interaction of (E)-Hex-2-enyl lactate with biological systems is an area of ongoing research. Its mechanism of action may involve interactions with specific molecular targets such as olfactory receptors in fragrances or enzymes involved in plant defense pathways. These interactions can influence gene expression and metabolic processes within plants .

Several compounds share structural similarities with (E)-Hex-2-enyl lactate:

| Compound Name | Structural Feature | Unique Characteristics |

|---|---|---|

| trans-2-Hexenyl acetate | Acetate group instead of lactate | Exhibits different sensory properties due to acetate moiety. |

| cis-3-Hexenyl lactate | Different geometric configuration | Offers distinct aroma profiles compared to (E)-Hex-2-enyl lactate. |

| trans-2-Hexenyl propionate | Propionate group instead of lactate | Provides unique flavor characteristics in food applications. |

Uniqueness: (E)-Hex-2-enyl lactate stands out due to its specific combination of a trans-2-hexenyl group and a lactate group, which imparts unique chemical and sensory properties that are particularly valuable in the flavor and fragrance industry.